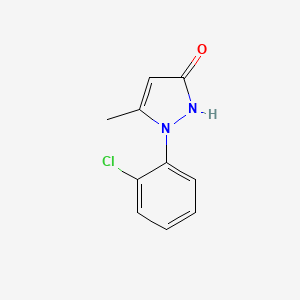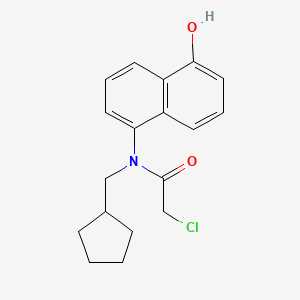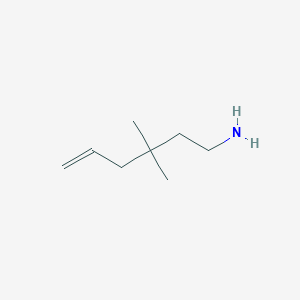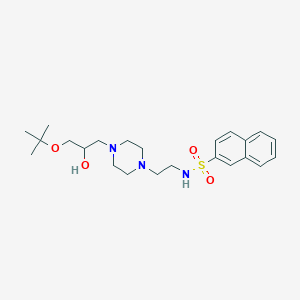
1-(2-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one, more commonly known as CPMP, is an organic compound with a wide range of applications in the scientific research field. Its structure consists of a five-membered ring containing two nitrogen atoms, a phenyl group, and a methyl group. CPMP is used as a starting material for the synthesis of several compounds, including drugs, pesticides, and other biologically active compounds. It is also used as a reagent in various organic reactions and as a catalyst in various processes.
Wissenschaftliche Forschungsanwendungen
Chemistry and Heterocyclic Compound Synthesis
1-(2-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one serves as a versatile building block in the synthesis of various heterocyclic compounds. Its reactivity has been exploited in generating a wide array of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, and more, highlighting its significance in synthetic chemistry for developing new molecular structures with potential biological activities (Gomaa & Ali, 2020).
Anticancer Research
The scaffold of this compound has been explored for its anticancer properties. Research indicates that derivatives of this compound exhibit a range of biological activities, including anti-cancer effects, by targeting various cellular mechanisms. This research underlines the potential of this compound in the development of new anticancer agents, offering insights into its therapeutic applications and mechanism of action against cancer cells (Shaaban et al., 2012).
Synthetic Methodologies
Innovative synthetic strategies involving this compound have been developed to create a broad spectrum of biologically active compounds. These methodologies emphasize the compound's role in facilitating efficient synthesis processes, showcasing its contribution to advancing organic synthesis and the construction of complex molecular architectures with enhanced biological functions (Ray et al., 2022).
Green Chemistry Applications
The compound's utilization in green chemistry highlights its role in promoting sustainable and environmentally friendly synthetic approaches. By participating in reactions that minimize hazardous substances and utilize eco-friendly solvents, this compound aligns with the principles of green chemistry, contributing to the development of safer pharmaceuticals and chemicals (Kiyani, 2018).
Safety and Hazards
The safety data sheet for a similar compound, 2-Chlorophenyl isocyanate, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Another similar compound, 1-(2-Chlorophenyl)biguanide hydrochloride, is also considered hazardous and can cause similar irritations .
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-6-10(14)12-13(7)9-5-3-2-4-8(9)11/h2-6H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOPSJSSBVFSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[3-(2-methyl-thiazol-4-yl)-phenyl]-acetamide](/img/structure/B2716404.png)


![3-amino-N-(2,4-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2716409.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-fluorophenylsulfonamido)propanamide](/img/structure/B2716410.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2716414.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2716420.png)
![N-[5-(azepane-1-sulfonyl)-2-methoxyphenyl]-2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2716421.png)


